molecular formula C12H22N2O B2571315 5-(butoxymethyl)-1-butyl-1H-pyrazole CAS No. 1856077-18-3

5-(butoxymethyl)-1-butyl-1H-pyrazole

Cat. No. B2571315
CAS RN: 1856077-18-3
M. Wt: 210.321
InChI Key: ZHWDSXKRPDJOFK-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-butyl-1H-pyrazole, also known as BBP, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. BBP has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings. In We will also discuss the scientific research applications of BBP and list future directions for further research.

Scientific Research Applications

5-(butoxymethyl)-1-butyl-1H-pyrazole has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications. One area of research where 5-(butoxymethyl)-1-butyl-1H-pyrazole has shown promise is in the field of cancer research. Studies have shown that 5-(butoxymethyl)-1-butyl-1H-pyrazole can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-butyl-1H-pyrazole involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 5-(butoxymethyl)-1-butyl-1H-pyrazole has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
5-(butoxymethyl)-1-butyl-1H-pyrazole has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. 5-(butoxymethyl)-1-butyl-1H-pyrazole has also been shown to possess antioxidant properties, which may help to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(butoxymethyl)-1-butyl-1H-pyrazole in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and 5-LOX, making it a useful tool for studying the inflammatory response. However, one limitation of using 5-(butoxymethyl)-1-butyl-1H-pyrazole is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 5-(butoxymethyl)-1-butyl-1H-pyrazole. One area of research is the development of 5-(butoxymethyl)-1-butyl-1H-pyrazole derivatives with improved selectivity and potency. Another area of research is the investigation of the potential use of 5-(butoxymethyl)-1-butyl-1H-pyrazole in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-(butoxymethyl)-1-butyl-1H-pyrazole and its potential applications in various experimental settings.

Synthesis Methods

5-(butoxymethyl)-1-butyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 1-butanol with 5-bromomethyl-1H-pyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-chloromethyl-1H-pyrazole with n-butyl bromide in the presence of a base such as sodium hydride. Both methods result in the formation of 5-(butoxymethyl)-1-butyl-1H-pyrazole as a white crystalline solid.

properties

IUPAC Name

5-(butoxymethyl)-1-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-5-9-14-12(7-8-13-14)11-15-10-6-4-2/h7-8H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWDSXKRPDJOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)COCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(butoxymethyl)-1-butyl-1H-pyrazole

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